molecular formula C20H31N5O B12238331 2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine

2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12238331
M. Wt: 357.5 g/mol
InChI Key: CLLYBWSFYUVMTK-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the tert-butyl, ethyl, and methyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a base.

    Attachment of the piperazine and oxazole moieties: This step involves nucleophilic substitution reactions where the piperazine and oxazole groups are introduced using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution; electrophilic reagents such as halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine: Lacks the ethyl group, which may affect its reactivity and biological activity.

    2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}benzene: Has a benzene ring instead of a pyrimidine ring, which may alter its chemical properties and applications.

Uniqueness

The uniqueness of 2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H31N5O

Molecular Weight

357.5 g/mol

IUPAC Name

5-[[4-(2-tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C20H31N5O/c1-7-17-15(3)21-19(20(4,5)6)22-18(17)25-10-8-24(9-11-25)13-16-12-14(2)23-26-16/h12H,7-11,13H2,1-6H3

InChI Key

CLLYBWSFYUVMTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1N2CCN(CC2)CC3=CC(=NO3)C)C(C)(C)C)C

Origin of Product

United States

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